Duxil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

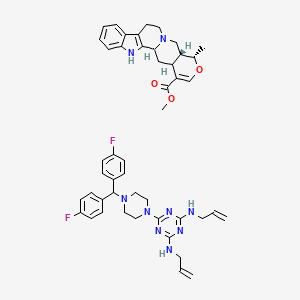

IUPAC Name |

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t;12-,15-,16+,19-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKZCNVWFBSPKH-FVLLGJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H53F2N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227801 | |

| Record name | Almitrine mixture with raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

830.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76997-30-3 | |

| Record name | Almitrine mixture with raubasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076997303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almitrine mixture with raubasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synergistic Mechanism of Action of the Almitrine-Raubasine Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of almitrine and raubasine presents a multifaceted pharmacological approach to managing age-related cerebral disorders and aiding in functional rehabilitation after stroke. This technical guide delineates the core mechanism of action of this combination, focusing on its synergistic effects on cerebral hemodynamics, metabolism, and neurochemical pathways. Through a comprehensive review of preclinical and clinical data, this document provides an in-depth understanding of the individual contributions of almitrine and raubasine and their combined efficacy. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation of the intricate mechanisms.

Introduction

Cerebral ischemia and age-related cognitive decline are characterized by a complex pathophysiology involving reduced cerebral blood flow, oxygen and glucose deprivation, and subsequent neuronal damage. The almitrine-raubasine combination, marketed as Duxil, has been developed to address these multifaceted issues. Almitrine, a respiratory stimulant, enhances arterial oxygenation, while raubasine, a vasodilator, improves cerebral microcirculation. Together, they exhibit a synergistic effect, enhancing cerebral oxygen and glucose availability and uptake, and protecting against the metabolic and structural consequences of hypoxia and ischemia.

Core Mechanisms of Action

The therapeutic efficacy of the almitrine-raubasine combination stems from the complementary actions of its two components, which can be broadly categorized into effects on respiratory function, cerebral circulation, and cellular metabolism.

Almitrine: Enhancing Arterial Oxygenation

Almitrine's primary role is to increase the partial pressure of oxygen in arterial blood (PaO2). It achieves this through two principal mechanisms:

-

Peripheral Chemoreceptor Agonism: Almitrine acts as an agonist of the peripheral chemoreceptors located in the carotid bodies. This stimulation enhances the respiratory drive, leading to increased ventilation and improved arterial blood gases. Studies in anesthetized cats have shown that almitrine potentiates the chemosensory response to CO2, suggesting a multiplicative interaction that contributes to its respiratory stimulant effects.

-

Improved Ventilation/Perfusion (V/Q) Matching: Almitrine induces selective vasoconstriction of pulmonary arteries in poorly ventilated areas of the lungs. This shunts blood towards better-ventilated regions, optimizing the V/Q ratio and enhancing gas exchange efficiency.

Raubasine: Improving Cerebral Hemodynamics

Raubasine, also known as ajmalicine, is an indole alkaloid that primarily acts on the vasculature to improve blood flow to the brain. Its mechanisms include:

-

Alpha-Adrenoceptor Antagonism: Raubasine is an antagonist of both alpha-1 and alpha-2 adrenergic receptors, with a preference for postsynaptic alpha-1 adrenoceptors. Blockade of these receptors leads to vasodilation, reducing peripheral resistance and increasing cerebral blood flow.

-

Serotonin Receptor Interaction: Raubasine also exhibits a mild antagonistic effect on serotonin 5-HT2 receptors, which may contribute to its effects on the central nervous system.

Synergistic Effects of the Combination

The combination of almitrine and raubasine results in a synergistic effect that surpasses the actions of the individual components. This synergy is evident in several key areas:

-

Enhanced Cerebral Oxygen and Glucose Metabolism: The combination increases both arterial oxygen partial pressure and hemoglobin oxygen saturation. This leads to an increased cerebral arterio-venous difference for both oxygen and glucose, indicating enhanced uptake and utilization by brain tissue. This is supported by findings of increased 3H-deoxyglucose uptake in the brain under both normoxic and hypoxic conditions.

-

Mitochondrial Protection: Both almitrine and raubasine act at the mitochondrial level to counteract age-related declines in key metabolic enzymes such as phosphofructokinase, pyruvate dehydrogenase, and citrate synthase. They also mitigate peroxidative stress by acting on components of the electron transport chain, including cytochrome c, cytochrome c oxidase, and succinate dehydrogenase.

-

Neurotransmitter Modulation: The combination has been shown to increase the concentration of noradrenaline metabolites, while having a less significant effect on the dopaminergic system. This noradrenergic modulation may be linked to observed changes in EEG patterns, including increased alpha-rhythm distribution and beta-rhythm amplitude.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on the almitrine-raubasine combination and its individual components.

Table 1: Preclinical Pharmacodynamic Data

| Parameter | Drug | Model | Value | Reference |

| α1-Adrenoceptor Antagonism (pA2) | Raubasine | Rat Vas Deferens | 6.57 | |

| Presynaptic α2-Adrenoceptor Antagonism (pA2) | Raubasine | Rat Vas Deferens | 6.02 | |

| Ca2+-dependent K+ Channel Inhibition (IC50) | Almitrine | Rat Carotid Body Chemoreceptor Cells | 0.22 µM | |

| EEG Power Increase (7-30 Hz) | Almitrine (7.5 mg/kg) + Raubasine (2.5 mg/kg) | Old Rats | More marked than in young rats | |

| EEG Power Increase (nearly all spectral components) | Almitrine (7.5 mg/kg) | Young Rats | 20-50% |

Table 2: Clinical Efficacy Data in Ischemic Stroke

| Parameter | Treatment Group | Control Group | Change | p-value | Reference |

| Cerebral Blood Flow (Injured Hemisphere) | Almitrine-Raubasine | - | +13% | Significant | |

| Cerebral Blood Flow (Healthy Hemisphere) | Almitrine-Raubasine | - | +3% | Significant | |

| Oxygen Metabolic Rate (Epicenter of Lesion) | Almitrine-Raubasine | - | +3.6% | Significant | |

| Venous Cerebral Blood Flow (vCBF) | Almitrine-Raubasine | Placebo | Slight Increase | - | |

| vCBF | Placebo | - | >60% Decrease | - | |

| Cerebral Perfusion Pressure |

The Impact of Almitrine-Raubasine Combination (Duxil) on Cerebral Blood Flow: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Duxil, a combination of almitrine and raubasine, on cerebral blood flow (CBF) and metabolism. It synthesizes findings from key preclinical and clinical studies, detailing the dual mechanism of action, presenting quantitative outcomes, and outlining the experimental methodologies employed in this area of research.

Introduction: A Dual-Pronged Approach to Cerebral Perfusion

The almitrine-raubasine combination, known as this compound, was developed to address cerebrovascular insufficiencies and cognitive disorders associated with cerebral aging and hypoxia.[1] The therapeutic rationale is based on a synergistic mechanism targeting two distinct physiological pathways: improving systemic oxygenation and directly enhancing cerebral microcirculation.

-

Almitrine: A peripheral chemoreceptor agonist, almitrine enhances respiratory drive, leading to improved arterial oxygen saturation (SaO2) and partial pressure of oxygen (PaO2).[1][2] This action ensures a greater supply of oxygen to cerebral tissues.

-

Raubasine: A selective alpha-1 adrenergic receptor antagonist, raubasine acts on the vascular smooth muscle of cerebral arteries to promote vasodilation, thereby improving local blood flow and perfusion.[1]

This document will explore the evidence supporting these mechanisms and their quantified effects on cerebral hemodynamics.

Mechanisms of Action & Signaling Pathways

This compound's efficacy stems from the complementary actions of its two components.

Almitrine: Enhancing Systemic Oxygenation

Almitrine stimulates peripheral chemoreceptors located in the carotid bodies.[2] This mimics a state of hypoxia, triggering an increase in respiratory rate and tidal volume. The primary consequence is an improvement in the ventilation/perfusion ratio in the lungs, leading to a significant increase in arterial oxygen levels.[3] This enhanced oxygen supply is crucial for brain cells, which have high metabolic demands and are highly sensitive to hypoxic conditions.[1]

Caption: Almitrine's indirect pathway for improving cerebral oxygenation.

Raubasine: Direct Cerebral Vasodilation

Raubasine functions as a competitive antagonist at alpha-1 adrenergic receptors on the vascular smooth muscle cells of cerebral arteries. These receptors are typically activated by norepinephrine, leading to vasoconstriction. By blocking these receptors, raubasine inhibits this vasoconstrictive tone, resulting in vasodilation, reduced cerebral vascular resistance, and a subsequent increase in cerebral blood flow.

Caption: Raubasine's mechanism of action via alpha-1 receptor blockade.

Quantitative Data on Cerebral Blood Flow

Clinical and preclinical studies have quantified the effects of the almitrine-raubasine combination on key hemodynamic parameters. The data consistently demonstrate an improvement in cerebral perfusion and metabolism, particularly in ischemic conditions.

Table 1: Human Studies - Positron Emission Tomography (PET)

| Parameter | Baseline (Ischemic Hemisphere) | Post-Infusion (Ischemic Hemisphere) | Percentage Change | Citation |

| Cerebral Blood Flow (CBF) | Focal Reduction | Significantly Increased | +13% | [1][3] |

| Cerebral Blood Flow (CBF) | Normal (Healthy Hemisphere) | Increased | +3% | [1][3] |

| O₂ Metabolic Rate (Epicenter) | Focal Reduction | Increased | +3.6% | [1][3] |

Table 2: Preclinical (Canine) Ischemia Model

| Parameter | Control Group (Post-Ischemia) | Treated Group (Post-Ischemia) | Comparison | Citation |

| Venous CBF (vCBF) | Decreased by >60% | Slightly Increased | Prevention of post-ischemic hypoperfusion | [4] |

| Cerebral Vascular Resistance (CVR) | Increased by 140% | Decreased by 35% | Reversal of post-ischemic vasoconstriction | [4] |

| Cerebral Perfusion Pressure (Perf P) | Decreased by 40% | Decreased by 14% | Attenuation of perfusion pressure drop | [4] |

Experimental Protocols

The following sections describe the methodologies used in the key studies cited, providing a framework for understanding and potentially replicating this research.

Human Positron Emission Tomography (PET) Study

This protocol outlines the design of a pilot study to evaluate the acute effects of almitrine-raubasine on CBF and metabolism in stroke patients.

-

Study Design: Pre-test/post-test, single-group pilot study.

-

Participant Population:

-

Intervention:

-

Measurement Technique:

-

Modality: Positron Emission Tomography (PET) using Oxygen-15 (¹⁵O) as a tracer.

-

Parameters Measured: Cerebral Blood Flow (CBF), Cerebral Metabolic Rate of Oxygen (CMRO₂), and Oxygen Extraction Fraction (OEF).

-

Procedure: A baseline PET scan is conducted. The 90-minute drug infusion is then administered, followed immediately by a second PET scan to measure post-intervention parameters.

-

Caption: Experimental workflow for the human PET study.

Canine Model of Transient Cerebral Ischemia

This protocol details an animal study designed to assess the curative effect of the drug combination in a post-ischemic syndrome model.

-

Study Design: Randomized controlled experiment.

-

Animal Model: Mongrel dogs.

-

Ischemia Induction:

-

Intervention:

-

At T₀, animals are randomized into two groups for a 110-minute period.

-

Control Group: Ventilatory assistance only.

-

Treated Group: Ventilatory assistance plus a continuous intravenous infusion of almitrine-raubasine.[4]

-

-

Measurement Technique:

-

Parameters Measured: Venous Cerebral Blood Flow (vCBF), Cerebral Perfusion Pressure (Perf P), Cerebral Vascular Resistance (CVR), and Cerebral Oxygen Consumption (CMRO₂).

-

Procedure: Measurements are taken at T₀ and throughout the 110-minute treatment period to compare the evolution of hemodynamic parameters between the control and treated groups.

-

Conclusion

The available evidence from both human and animal studies indicates that the almitrine-raubasine combination (this compound) positively impacts cerebral blood flow and metabolism. Its dual mechanism—enhancing systemic oxygenation via almitrine's action on peripheral chemoreceptors and promoting direct cerebral vasodilation through raubasine's alpha-1 adrenergic blockade—provides a comprehensive approach to mitigating cerebral hypoxia and ischemia. Quantitative data show significant increases in CBF in ischemic brain regions and a protective effect against post-ischemic hypoperfusion and vasoconstriction. These findings underscore the therapeutic potential of this drug combination in managing conditions characterized by compromised cerebral circulation. Further large-scale, high-quality randomized trials would be beneficial to fully establish its clinical efficacy in various patient populations.[2]

References

- 1. Mechanisms of improved arterial oxygenation after peripheral chemoreceptor stimulation during hypoxic exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of intravenously administered almitrine, a peripheral chemoreceptor agonist, on patients with chronic air-flow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Almitrine improves oxygenation when both awake and asleep in patients with hypoxia and carbon dioxide retention caused by chronic bronchitis and emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcranial Doppler ultrasound findings in middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Almitrine-Raubasine in a Neuroprotection Cell Culture Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Almitrine, a respiratory stimulant, and raubasine, a vasodilator, have individually shown promise in neurological applications. The combination of almitrine and raubasine, commercially known as Duxil, has been investigated for its potential therapeutic effects in age-related cerebral disorders and functional rehabilitation after stroke. These application notes provide a detailed protocol for a cell culture-based assay to evaluate the neuroprotective effects of an almitrine-raubasine combination against hypoxia-induced neuronal injury.

Almitrine enhances respiration by acting as an agonist of peripheral chemoreceptors in the carotid bodies, leading to improved oxygenation. It also exhibits a protective effect on mitochondria under hypoxic conditions. Raubasine, also known as ajmalicine, is an inhibitor of alpha-1 and alpha-2 adrenergic receptors, which results in vasodilation and increased cerebral blood flow. It also demonstrates a mild antagonistic effect on serotonin 5-HT2 receptors. The synergistic action of these two compounds is hypothesized to provide neuroprotection by improving oxygen supply and blood flow to neural tissues.

Experimental Design and Rationale

This protocol describes an in vitro model of hypoxia in a neuronal cell line (e.g., SH-SY5Y) to screen for the neuroprotective effects of an almitrine-raubasine combination. The assay will quantify cell viability and lactate dehydrogenase (LDH) release as primary endpoints to assess neuronal damage and the protective effects of the drug combination.

Key Principles:

-

Hypoxia Induction: Chemical induction of hypoxia using cobalt chloride (CoCl₂) or placing cells in a low-oxygen incubator.

-

Treatment: Pre-treatment of neuronal cells with varying concentrations of almitrine, raubasine, and their combination prior to hypoxic insult.

-

Assessment of Neuroprotection:

-

Cell Viability: Measured using the MTT or XTT assay, which assesses mitochondrial function.

-

Cell Death: Measured by the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.

-

Data Presentation

Table 1: Illustrative Quantitative Data for Neuroprotective Effects of Almitrine-Raubasine Combination

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Hypoxic Control) |

| Normoxia Control | - | 100 ± 5.2 | N/A |

| Hypoxia Control | - | 45 ± 4.1 | 100 ± 8.7 |

| Almitrine | 1 | 52 ± 3.8 | 88 ± 6.5 |

| 10 | 65 ± 4.5 | 72 ± 5.9 | |

| Raubasine | 1 | 55 ± 4.0 | 85 ± 7.1 |

| 10 | 70 ± 5.1 | 65 ± 6.2 | |

| Almitrine + Raubasine | 1 + 1 | 75 ± 4.9 | 55 ± 5.3 |

| 10 + 10 | 88 ± 5.5 | 35 ± 4.8 |

Note: The data presented in this table is illustrative and intended to represent potential outcomes of the described assay. Actual results may vary.

Experimental Protocols

Materials and Reagents

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Almitrine bismesylate

-

Raubasine hydrochloride

-

Cobalt Chloride (CoCl₂) or a hypoxic incubator chamber

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Cell Culture and Plating

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Allow the cells to adhere and grow for 24 hours before treatment.

Drug Preparation and Treatment

-

Prepare stock solutions of almitrine bismesylate and raubasine hydrochloride in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.

-

After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of almitrine, raubasine, or the combination.

-

Incubate the cells with the drugs for a predetermined pre-treatment time (e.g., 2-4 hours).

Induction of Hypoxia

-

Chemical Hypoxia: After the pre-treatment period, replace the medium with fresh medium containing CoCl₂ (e.g., 100-200 µM) to induce hypoxia.

-

Gaseous Hypoxia: Alternatively, place the culture plates in a hypoxic incubator chamber with a low oxygen concentration (e.g., 1-5% O₂) for 24 hours.

-

Include a normoxic control group (no CoCl₂ or normal oxygen levels) and a hypoxic control group (hypoxia induction without drug treatment).

Assessment of Cell Viability (MTT/XTT Assay)

-

After the 24-hour hypoxic incubation, add MTT or XTT solution to each well according to the manufacturer's instructions.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Express cell viability as a percentage of the normoxic control.

Assessment of Cell Death (LDH Assay)

-

After the 24-hour hypoxic incubation, collect the cell culture supernatant from each well.

-

Perform the LDH assay on the supernatant according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to the hypoxic control.

Visualizations

Signaling Pathways

Troubleshooting & Optimization

Technical Support Center: Mitigating Almitrine-Induced Peripheral Neuropathy in Research

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on avoiding the peripheral neuropathy side effects of almitrine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is almitrine and what is its primary mechanism of action?

A1: Almitrine is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located in the carotid bodies. It is used to treat chronic obstructive pulmonary disease (COPD) and other conditions associated with hypoxemia.

Q2: What is the primary neurotoxic side effect of almitrine?

A2: The most significant neurotoxic side effect associated with almitrine is a sensory peripheral neuropathy. This condition involves damage to peripheral nerves and can manifest as tingling, numbness, and pain, particularly in the hands and feet.

Q3: What are the characteristics of almitrine-induced peripheral neuropathy?

A3: Almitrine-induced peripheral neuropathy is typically a sensory-dominant, distal axonopathy. It affects both large and small nerve fibers and usually begins symmetrically in the lower limbs. Histological findings indicate axonal degeneration.

Q4: At what dosages and duration of treatment has peripheral neuropathy been observed in humans?

A4: Sensory peripheral neuropathy has been reported in patients treated with almitrine dimesylate at dosages of 60-100 mg/day. The onset of symptoms has been observed to occur between 2 to 25 months after the initiation of treatment.

Q5: Is almitrine-induced peripheral neuropathy reversible?

A5: In many reported cases, patients began to show improvement between 3 and 6 months after the withdrawal of the drug, with recovery often being complete after 12 months.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence or severity of peripheral neuropathy in an animal model.

-

Question: We are observing a higher-than-expected incidence and severity of peripheral neuropathy in our rodent model treated with almitrine. What could be the contributing factors?

-

Answer: Several factors could be contributing to this observation:

-

Animal Strain and Age: The susceptibility to neurotoxic effects can vary between different strains and ages of rodents.

-

Nutritional Status: In clinical cases, weight loss has been associated with the onset of almitrine-induced neuropathy, possibly due to the release of previously bound drug. Ensure consistent and adequate nutrition in your animal colony.

-

Baseline Health Status: Pre-existing conditions could potentially exacerbate the neurotoxic effects of almitrine.

Issue 2: Difficulty in detecting early signs of peripheral neuropathy.

-

Question: We are concerned about detecting the early onset of peripheral neuropathy in our experimental animals to allow for timely intervention. What are the most sensitive methods?

-

Answer: Early detection requires a multi-faceted approach combining behavioral and electrophysiological assessments:

-

Behavioral Tests: Sensory tests such as the von Frey filament test for mechanical allodynia and the hot/cold plate test for thermal sensitivity can detect early functional deficits.

-

Electrophysiology: Nerve conduction velocity (NCV) studies are a highly sensitive method to assess the functional state of myelinated nerve fibers and can detect changes before overt clinical signs appear.

-

Issue 3: Inconsistent results in behavioral assessments for sensory neuropathy.

-

Question: We are getting variable results in our behavioral tests for sensory neuropathy. How can we improve the reliability of these assays?

-

Answer: Consistency in behavioral testing is crucial. Here are some key considerations:

-

Habituation: Ensure that the animals are properly habituated to the testing environment and apparatus to reduce stress-induced variability.

-

Standardized Protocols: Adhere strictly to standardized protocols for each test, including the application of stimuli and the scoring of responses.

-

Blinded Observation: Whenever possible, the experimenter conducting the behavioral tests should be blinded to the treatment groups to minimize bias.

-

Control for Motor Deficits: Use tests like the rotarod to assess for any motor impairments that could confound the results of sensory tests.

-

Data Presentation

Table 1: Clinical Observations of Almitrine-Induced Peripheral Neuropathy in Humans

| Parameter | Observation | Reference(s) |

| Dosage | 60-100 mg/day | |

| Time to Onset | 2 - 25 months | |

| Primary Symptoms | Sensory loss, tingling, numbness, pain in distal limbs | |

| Type of Neuropathy | Distal, sensory axonopathy | |

| Affected Fibers | Large and small sensory fibers | |

| Reversibility | Improvement 3-6 months after cessation, often complete recovery after 12 months |

Note: Specific preclinical dose-response data for almitrine-induced peripheral neuropathy in animal models is not well-documented in the available literature. Researchers should consider conducting pilot studies to determine the optimal dose and duration for their specific model and research question, while carefully monitoring for signs of neuropathy.

Table 2: Potential Neuroprotective Strategies for Drug-Induced Peripheral Neuropathy

| Agent/Strategy | Potential Mechanism | Supporting Evidence (General Drug-Induced Neuropathy) | Reference(s) |

| B Vitamins (B1, B6, B12) | Support healthy nervous system function, promote nerve repair | B vitamin deficiencies can cause peripheral neuropathy; supplementation may aid in nerve tissue regeneration. | |

| Antioxidants (e.g., Alpha-lipoic acid, Vitamin E, N-acetylcysteine) | Neutralize reactive oxygen species, reduce oxidative stress | Oxidative stress is implicated in the pathogenesis of various drug-induced neuropathies. | |

| Raubasine (in combination with almitrine) | May have neuroprotective effects, though primarily studied for cerebral effects | The combination has been studied for cognitive disorders and post-stroke rehabilitation, with some evidence of improved neurological function. |

Note: The efficacy of these agents specifically for the prevention or treatment of almitrine-induced peripheral neuropathy has not been established in dedicated studies. Their application in this context would be investigational and should be preceded by carefully designed preclinical studies.

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments

-

Apparatus: A set of calibrated von Frey filaments, an elevated wire mesh platform, and individual testing chambers.

-

Procedure:

-

Acclimate the rodent to the testing chamber for at least 15-20 minutes before testing.

-

Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force.

-

A positive response is a brisk withdrawal, licking, or shaking of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method.

-

Protocol 2: Measurement of Nerve Conduction Velocity (NCV)

-

Anesthesia: Anesthetize the rodent according to approved institutional protocols.

-

Temperature Control: Maintain the animal's body temperature at 37°C using a warming pad to ensure consistent nerve conduction.

-

Electrode Placement:

-

For sciatic nerve motor NCV, place stimulating electrodes at the sciatic notch and the knee.

-

Place recording electrodes in the interosseous muscles of the paw.

-

-

Stimulation and Recording:

-

Deliver a supramaximal electrical stimulus at each stimulation site.

-

Record the compound muscle action potentials (CMAPs).

-

Measure the latency from the stimulus to the onset of the CMAP at each site.

-

-

Calculation: NCV (m/s) = Distance between stimulating electrodes / (Proximal latency - Distal latency).

Protocol 3: Histopathological Evaluation of Peripheral Nerves

-

Tissue Collection: At the experimental endpoint, perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde) and dissect the sciatic nerves.

-

Tissue Processing: Process the nerve tissue for either paraffin or plastic embedding.

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphological assessment.

-

Toluidine Blue: For visualization of myelin sheaths and assessment of axonal degeneration in semi-thin sections.

-

Immunohistochemistry: Use antibodies against markers such as neurofilament for axons and myelin basic protein (MBP) for myelin to quantify axonal loss and demyelination.

-

-

Analysis: Quantify nerve fiber density, axon diameter, and myelin thickness using microscopy and image analysis software. Assess for signs of axonal degeneration (e.g., Wallerian degeneration) and demyelination.

Mandatory Visualizations

Caption: Proposed signaling pathway for almitrine-induced peripheral neuropathy.

Caption: Experimental workflow for monitoring almitrine-induced peripheral neuropathy.

Caption: Logical relationship for troubleshooting high neuropathy incidence.

Technical Support Center: Troubleshooting Inconsistent Results in Duxil Experiments

Welcome to the technical support center for Duxil (almitrine and raubasine) experiments. This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a combination drug product containing two active ingredients: almitrine bismesylate and raubasine hydrochloride.[1] Its therapeutic effects stem from the complementary actions of these two components:

-

Almitrine: A respiratory stimulant that enhances respiration by acting as an agonist on the peripheral chemoreceptors located in the carotid bodies.[2] This leads to increased arterial oxygen tension (PaO2) and improved oxygenation of tissues, including the brain.[1][2] Almitrine may also have antioxidant properties and influence mitochondrial function.

-

Raubasine: An alpha-1 adrenergic receptor antagonist that induces vasodilation, leading to increased cerebral blood flow.[3] This action helps to improve the delivery of oxygen and nutrients to the brain. Raubasine is also known to interact with serotonin and benzodiazepine receptors.[3][4]

Q2: We are observing significant variability in the neuroprotective effects of this compound in our animal model of cerebral ischemia. What could be the cause?

Inconsistent results in animal models of stroke are a well-documented challenge.[2][5][6][7][8] Several factors can contribute to this variability:

-

Animal Model Selection: The choice of animal model (e.g., transient vs. permanent middle cerebral artery occlusion) and species (rat vs. mouse) can significantly impact outcomes.[9][10][11]

-

Cerebrovascular Anatomy: Natural variations in the anatomy of the Circle of Willis among individual animals can lead to differences in infarct volume and neurological deficits.[2][6]

-

Physiological Parameters: Fluctuations in core body temperature, blood pressure, and blood glucose levels during and after the ischemic insult can profoundly affect experimental outcomes.[6][12]

-

Surgical Technique: Minor variations in surgical procedures can introduce variability.

-

Drug Administration: The timing, dose, and route of this compound administration are critical.

Q3: Our in vitro experiments with almitrine on mitochondrial function are yielding inconsistent results. What should we check?

Variability in in vitro mitochondrial assays can arise from several sources:

-

Cell Line/Primary Culture Health: Ensure that the cells are healthy, within a consistent passage number, and free from contamination.

-

Assay Conditions: Precisely control incubation times, temperature, and reagent concentrations. The choice of assay (e.g., oxygen consumption rate, ATP production, mitochondrial membrane potential) can also influence results.

-

Compound Stability: Almitrine, like any chemical compound, can degrade over time. Ensure proper storage and handling.

-

Assay-Specific Interference: Some compounds can interfere with assay reagents or detection methods.

Troubleshooting Guides

Inconsistent In Vivo Neuroprotective Effects

Problem: High variability in infarct volume and/or neurological scores in a rodent model of middle cerebral artery occlusion (MCAO) treated with this compound.

Possible Causes and Troubleshooting Steps:

| Possible Cause | Troubleshooting Steps |

| Variability in Animal Model | Pre-screen animals for consistent cerebrovascular anatomy using techniques like MRI, if feasible.[2] Standardize the surgical procedure meticulously and ensure all personnel are thoroughly trained. |

| Physiological Instability | Continuously monitor and maintain core body temperature, blood pressure, and blood glucose within a narrow physiological range during and after surgery.[6][12] |

| Inconsistent Drug Delivery | Verify the accuracy of the administered dose and ensure consistent timing of administration relative to the ischemic insult. |

| Subjective Scoring | Use blinded observers for all behavioral and neurological assessments to minimize bias. |

Inconsistent In Vitro Results

Problem: Inconsistent results in assays measuring the effects of this compound components (almitrine or raubasine) on cultured cells.

Possible Causes and Troubleshooting Steps:

| Possible Cause | Troubleshooting Steps |

| Cell Culture Conditions | Maintain consistent cell seeding densities, passage numbers, and media formulations. Regularly test for mycoplasma contamination. |

| Compound Preparation | Prepare fresh stock solutions of almitrine and raubasine for each experiment. Verify the final concentration in the culture medium. |

| Assay Protocol | Standardize all incubation times, temperatures, and reagent concentrations. Run appropriate positive and negative controls in every experiment. |

| Assay Interference | If using fluorescence- or luminescence-based assays, test for potential quenching or autofluorescence of the compounds. |

Experimental Protocols

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes a transient MCAO model to evaluate the neuroprotective effects of this compound.

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Monitor and maintain rectal temperature at 37°C.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a 4-0 nylon monofilament with a rounded tip into the ICA and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.

-

-

Ischemia and Reperfusion: Maintain the occlusion for 90 minutes. Withdraw the filament to allow for reperfusion.

-

Drug Administration: Administer this compound (or vehicle control) intraperitoneally at a predetermined dose immediately after reperfusion.

-

Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At 48 hours, euthanize the animals, remove the brains, and section them. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct. Calculate the infarct volume using image analysis software.

In Vitro: Almitrine's Effect on Mitochondrial Respiration

This protocol outlines an assay to measure the effect of almitrine on the oxygen consumption rate (OCR) of cultured neuronal cells.

-

Cell Culture: Plate SH-SY5Y neuroblastoma cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Assay Preparation:

-

Prepare a fresh stock solution of almitrine in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of almitrine in Seahorse XF assay medium.

-

-

Seahorse XF Analyzer Assay:

-

Replace the cell culture medium with the assay medium containing different concentrations of almitrine or vehicle control.

-

Load the sensor cartridge with inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Run the assay on the Seahorse XF Analyzer.

-

-

Data Analysis: Analyze the OCR data to determine the effect of different concentrations of almitrine on mitochondrial respiration parameters.

In Vitro: Raubasine Alpha-1 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of raubasine for the alpha-1 adrenergic receptor.

-

Membrane Preparation: Prepare crude membrane fractions from a cell line overexpressing the human alpha-1a adrenergic receptor (e.g., HEK293 cells).

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled alpha-1 antagonist (e.g., [3H]prazosin), and varying concentrations of unlabeled raubasine.

-

Incubate the plate at room temperature for 60 minutes to allow for binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of raubasine. Calculate the IC50 value (the concentration of raubasine that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant).

Visualizations

Caption: Combined mechanism of action of this compound (Almitrine and Raubasine).

Caption: Experimental workflow for the MCAO animal model.

Caption: Logical troubleshooting flow for this compound experiments.

References

- 1. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determining the source of variability within experimental stroke models | NC3Rs [nc3rs.org.uk]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. Five Unapproved Drugs Found in Cognitive Enhancement Supplements | Semantic Scholar [semanticscholar.org]

- 5. Animal Models of Ischemic Stroke. Part One: Modeling Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different strokes for different folks: the rich diversity of animal models of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variability of functional outcome measures used in animal models of stroke and vascular cognitive impairment – a review of contemporary studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aerzte-gegen-tierversuche.de [aerzte-gegen-tierversuche.de]

- 9. Animal models of cerebral ischemia for evaluation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mouse model of focal cerebral ischemia for screening neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia [openneurologyjournal.com]

- 12. ijpp.com [ijpp.com]

Technical Support Center: Validating a New HPLC Method for Almitrine and Raubasine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating a new High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of almitrine and raubasine.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an HPLC method for almitrine and raubasine?

A1: The initial steps involve assessing the physicochemical properties of almitrine and raubasine, such as their solubility and UV absorbance maxima (λmax). A suitable HPLC column, typically a C18 reversed-phase column, and a mobile phase must be selected. An initial "scouting" gradient run can help determine the approximate elution conditions before optimizing the mobile phase composition (e.g., acetonitrile and buffer ratio), pH, and flow rate to achieve good resolution and peak shape for both compounds.[1]

Q2: Which validation parameters are essential according to ICH guidelines?

A2: According to the International Conference on Harmonisation (ICH) guidelines, the core validation parameters for an assay method include:

-

Specificity

-

Linearity and Range

-

Accuracy

-

Precision (including Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

Q3: How do I determine the linearity of the method?

A3: Linearity is determined by preparing a series of standard solutions of almitrine and raubasine at different concentrations and injecting them into the HPLC system. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be close to 0.999. For a simultaneous method for almitrine and raubasine, a linear relationship was demonstrated over a concentration range of 0.75–105 μg/mL for both drugs.[5]

Q4: What is an acceptable accuracy and precision for this method?

A4: For accuracy, the mean recovery should be within 100 ± 2% of the true value.[2] Precision is assessed by the relative standard deviation (%RSD), which should typically be no more than 2%.[2][4] For example, a validated method for almitrine and raubasine showed mean accuracies of 100.85% (±1.74) and 98.82% (±1.31), respectively.[5]

Q5: What should I do if my method fails the robustness test?

A5: A lack of robustness indicates that small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, or organic phase composition) significantly affect the results. If your method fails, it is not considered reliable for routine use. You must re-evaluate and optimize the method to ensure it can withstand minor variations that may occur during normal laboratory operations. This may involve adjusting the mobile phase composition or selecting a different column.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Resolution or Co-elution

-

Question: My almitrine and raubasine peaks are not well-separated. How can I improve the resolution?

-

Answer:

-

Optimize Mobile Phase: The most common cause is a suboptimal mobile phase. Try adjusting the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A slight change can significantly impact selectivity.[7]

-

Adjust pH: The pH of the mobile phase buffer is critical. Ensure the pH is stable and appropriately set. For one successful separation, a potassium dihydrogen orthophosphate buffer at pH 4.7 was used.[5]

-

Change Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve resolution, though it will increase the run time.

-

Consider a Different Column: If mobile phase optimization fails, the column chemistry may not be suitable. Consider a column with a different stationary phase or particle size.

-

Issue 2: Baseline Drift, Noise, or Spikes

-

Question: I'm observing an unstable baseline (drifting, noisy, or showing spikes) in my chromatogram. What could be the cause?

-

Answer:

-

Mobile Phase Degassing: Dissolved gases in the mobile phase are a primary cause of baseline instability. Ensure your mobile phase is thoroughly degassed using sonication, vacuum filtration, or helium sparging.[8]

-

Contamination: Contaminants in the mobile phase, column, or sample can lead to a noisy or drifting baseline. Use high-purity solvents and filter all mobile phases and samples before use.[9]

-

Pump Issues: Air bubbles in the pump head or worn pump seals can cause pressure fluctuations, leading to baseline noise. Purge the pump to remove any trapped air.

-

Detector Problems: A failing detector lamp or a contaminated flow cell can also cause baseline issues. Clean the flow cell and check the lamp's energy output.

-

Issue 3: Peak Tailing or Fronting

-

Question: The peaks for almitrine and/or raubasine are asymmetrical (tailing or fronting). How can I fix this?

-

Answer:

-

Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

-

Column Contamination/Degradation: Buildup of contaminants on the column frit or active sites on the stationary phase can cause peak tailing. Flush the column with a strong solvent or, if necessary, replace it.[9]

-

pH Mismatch: Ensure the pH of your sample solvent is similar to the mobile phase to avoid peak shape distortion.

-

Secondary Interactions: For basic compounds like almitrine and raubasine, interactions with residual silanols on the silica backbone of the column can cause tailing. Using a highly end-capped column or adding a competing base (like triethylamine) to the mobile phase in small concentrations can mitigate this.

-

Issue 4: Inconsistent Retention Times

-

Question: The retention times for my analytes are shifting between injections. What is the problem?

-

Answer:

-

Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially crucial in gradient elution.

-

Pump Performance: Inconsistent flow from the pump due to leaks, air bubbles, or faulty check valves will cause retention time variability. Check for pressure fluctuations and perform pump maintenance if needed.

-

Mobile Phase Preparation: Inconsistently prepared mobile phase (e.g., inaccurate buffer concentration or pH) can lead to shifts. Prepare fresh mobile phase carefully each day.[8]

-

Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable thermal environment and improves reproducibility.[10]

-

Experimental Protocols & Data

Protocol: HPLC Method for Simultaneous Determination

This protocol is based on a validated method for the simultaneous determination of almitrine and raubasine.[5]

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (pH adjusted to 4.7) in a 70:30 (v/v) ratio.

-

Flow Rate: 2.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare stock solutions of almitrine and raubasine in a suitable solvent (e.g., methanol). Create a series of working standards by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.75–105 µg/mL).

-

Sample Preparation: For pharmaceutical dosage forms, crush tablets and dissolve the powder in the solvent. Filter the solution through a 0.45 µm filter before injection.

Data Presentation: Summary of Validation Parameters

The following tables summarize typical validation results for an HPLC method for almitrine and raubasine.

Table 1: System Suitability Parameters

| Parameter | Almitrine | Raubasine | Acceptance Criteria |

| Retention Time (min) | ~3.5 | ~5.8 | Consistent (RSD < 2%) |

| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2 |

| Theoretical Plates (N) | > 2000 | > 2000 | N > 2000 |

Table 2: Method Validation Summary

| Parameter | Almitrine | Raubasine | Acceptance Criteria |

| Linearity Range (µg/mL) | 0.75 - 105[5] | 0.75 - 105[5] | r² ≥ 0.999 |

| Correlation Coefficient (r²) | 0.9995 | 0.9997 | - |

| Accuracy (% Recovery) | 100.85 ± 1.74[5] | 98.82 ± 1.31[5] | 98.0% - 102.0% |

| Precision (% RSD) | < 1.5% | < 1.5% | RSD ≤ 2.0% |

| LOD (µg/mL) | ~0.25 | ~0.25 | S/N ≥ 3 |

| LOQ (µg/mL) | ~0.75 | ~0.75 | S/N ≥ 10 |

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating a new HPLC method according to ICH guidelines.

Caption: Workflow for HPLC method development and validation.

Troubleshooting Retention Time Shifts

This diagram provides a decision tree for troubleshooting inconsistent retention times.

Caption: Decision tree for troubleshooting retention time instability.

References

- 1. actascientific.com [actascientific.com]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. medikamenterqs.com [medikamenterqs.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

addressing variability in animal response to almitrine-raubasine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in animal responses to the almitrine-raubasine combination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for the almitrine-raubasine combination?

The almitrine-raubasine combination, marketed as Duxil, acts primarily by enhancing cerebral oxygenation and metabolism. Almitrine, a respiratory stimulant, increases arterial oxygen tension by acting on peripheral chemoreceptors. Raubasine, an alpha-1 adrenergic receptor antagonist, is thought to improve cerebral microcirculation. Together, they work to increase the supply and uptake of oxygen and glucose in the brain.[1][2][3] This combination has been shown to protect against neuronal damage in models of cerebral ischemia by preserving cellular energy stores.[2]

Q2: We are observing significant variability in the physiological response to almitrine-raubasine in our animal colony. What are the potential contributing factors?

Variability in response to almitrine-raubasine is a documented phenomenon and can be attributed to several factors:

-

Species: Different animal species exhibit significant variations in drug metabolism and disposition. For instance, the metabolism of many drugs by cytochrome P450 (CYP) enzymes differs substantially between rats, dogs, and cats, which can lead to different pharmacokinetic profiles and, consequently, varied responses.

-

Age: Age is a critical factor influencing the effect of almitrine-raubasine. Studies in rats have shown that the drug combination has a more marked effect on the electroencephalogram (EEG) of older rats compared to younger ones.[4]

-

Genetic Makeup: Genetic polymorphisms in drug-metabolizing enzymes can lead to inter-individual differences in drug response within the same species. While specific genetic markers for almitrine-raubasine response have not been fully elucidated, variations in CYP enzyme genes are a likely source of variability.

-

Disease Model: The specific animal model of disease being used can significantly impact the observed effects of the drug. For example, the outcomes of cerebral ischemia models can be influenced by the duration and method of vessel occlusion.

-

Experimental Conditions: Factors such as anesthesia, surgical procedures, and the overall health status of the animal can influence physiological responses to the drug.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected pharmacodynamic effects in our rat studies.

-

Question: We are administering almitrine-raubasine to rats and observing inconsistent changes in cerebral blood flow. Why might this be happening?

-

Answer:

-

Age: As previously mentioned, the age of the rats is a significant factor. Ensure that your experimental groups are age-matched. The effects of almitrine and raubasine on cortical electrical activity differ between young and old rats.[4]

-

Dosage and Administration: Verify the accuracy of your dosing and the consistency of your administration route. Intraperitoneal (i.p.) injection is a common route for this drug in rats. Ensure the injection volume and technique are consistent across all animals.

-

Anesthesia: The type of anesthetic used can influence cerebrovascular dynamics. Be consistent with your choice and depth of anesthesia throughout the experiment.

-

Underlying Health: Ensure that the animals are healthy and free from underlying conditions that could affect their response to the drug.

-

Issue 2: Difficulty replicating results from published studies in a different animal species.

-

Question: We are trying to replicate a study conducted in dogs using a cat model, but we are not seeing the same therapeutic effect in our cerebral ischemia model. What could be the reason?

-

Answer:

-

Species-Specific Pharmacokinetics: Cats are known to have deficiencies in certain drug-metabolizing enzymes, such as specific UDP-glucuronosyltransferases (UGTs), which can lead to slower clearance of some drugs compared to dogs. This difference in metabolism can result in altered drug exposure and, consequently, a different therapeutic window or toxicity profile.

-

Pharmacodynamic Differences: The expression and sensitivity of drug targets (e.g., adrenergic receptors for raubasine) can vary between species, leading to different physiological responses even with similar drug concentrations at the target site.

-

Disease Model Pathophysiology: The pathophysiology of the induced disease may differ between species. For instance, the collateral circulation in the brain can vary, affecting the severity and evolution of an ischemic event.

-

Issue 3: High incidence of adverse effects in our long-term studies.

-

Question: In our chronic administration study in rats, we are observing weight loss and some animals are showing signs of peripheral neuropathy. Are these known side effects?

-

Answer:

-

Yes, weight loss and peripheral neuropathy with abnormal sensations in the lower limbs have been reported as rare side effects in clinical use. If you are observing a high incidence, consider the following:

-

Dose Accumulation: Almitrine has a long half-life, and chronic administration can lead to drug accumulation. You may need to adjust the dose or the dosing interval.

-

Nutritional Status: Monitor the food and water intake of the animals, as the drug may be causing gastrointestinal discomfort leading to reduced consumption.

-

Species Sensitivity: The species you are using may be particularly sensitive to these side effects. It is crucial to conduct thorough dose-ranging studies to establish a safe and effective chronic dose for your specific animal model.

-

-

Data Presentation

Table 1: Comparative Pharmacokinetics of Almitrine in Different Species

| Parameter | Rat | Dog | Rabbit | Human |

| Absorption | Rapid and variable | Rapid and variable | Rapid and variable | Rapid and variable |

| Elimination | Primarily fecal | Primarily fecal | Primarily fecal | Primarily fecal |

| Plasma Protein Binding | High (~99%) | High (~99%) | High (~99%) | High (~99%) |

| Metabolism | Hepatic (Oxidation, N-dealkylation) | Hepatic (Oxidation, N-dealkylation) | Hepatic (Oxidation, N-dealkylation) | Hepatic (Oxidation, N-dealkylation) |

Data compiled from available literature. Specific values for Cmax, Tmax, and AUC can be highly variable depending on the study design.

Experimental Protocols

1. Middle Cerebral Artery Occlusion (MCAO) Model in Cats

-

Objective: To induce focal cerebral ischemia to study the neuroprotective effects of almitrine-raubasine.

-

Methodology:

-

Anesthetize the cat with an appropriate anesthetic agent (e.g., pentobarbital).

-

Perform a surgical cut-down to expose the middle cerebral artery transorbitally.

-

Occlude the MCA using a micro-aneurysm clip for a predetermined duration (e.g., 90 minutes).

-

Administer almitrine-raubasine (e.g., intravenously) either before, during, or after the occlusion period, as per the experimental design.

-

After the occlusion period, remove the clip to allow for reperfusion.

-

Monitor physiological parameters (e.g., blood pressure, blood gases) throughout the procedure.

-

Assess neurological deficits at various time points post-surgery.

-

At the end of the study, euthanize the animal and perfuse the brain for histological analysis to determine the infarct volume.

-

2. Transient Cerebral Ischemia Model in Dogs

-

Objective: To induce global cerebral ischemia to evaluate the therapeutic potential of almitrine-raubasine.

-

Methodology:

-

Anesthetize the dog and initiate mechanical ventilation.

-

Induce 10 minutes of transient cerebral ischemia by bilaterally clamping both carotid and vertebral arteries.[5]

-

After 10 minutes, remove the clamps to allow for reperfusion.

-

Following reperfusion, initiate intravenous infusion of almitrine-raubasine or a placebo.

-

Monitor cerebral blood flow, cerebral metabolic rate of oxygen (CMRO2), and other hemodynamic parameters.[5]

-

Continue the infusion and monitoring for a specified period (e.g., 110 minutes).[5]

-

Assess neurological function and survival rates post-procedure.

-

3. EEG Study in Young vs. Old Rats

-

Objective: To compare the effects of almitrine-raubasine on the cortical electrical activity of young and old rats.

-

Methodology:

-

Use two groups of unanesthetized rats: young (e.g., 8 months old) and old (e.g., 22 months old).[4]

-

Implant EEG electrodes over the cortex under anesthesia and allow for a recovery period.

-

On the day of the experiment, record baseline EEG activity.

-

Administer almitrine (e.g., 7.5 mg/kg i.p.) and raubasine (e.g., 2.5 mg/kg i.p.) either individually or in combination.[4]

-

Record EEG signals for a specified duration after drug administration.

-

Perform quantitative analysis of the EEG signals, focusing on power in different frequency bands (e.g., delta, theta, alpha, beta).

-

Compare the changes in EEG power between the young and old rat groups for each treatment condition.

-

Mandatory Visualizations

Caption: Simplified signaling pathway of almitrine-raubasine.

Caption: General experimental workflow for almitrine-raubasine studies.

Caption: Logical approach to troubleshooting variability in response.

References

- 1. Does almitrine bismesylate improve V/Q matching? An animal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalirjgh.com [journalirjgh.com]

- 3. Pharmacological features of an almitrine-raubasine combination. Activity at cerebral levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Species differences in the distribution of drug-metabolizing enzymes in the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Duxil Demonstrates Cognitive Enhancement in Double-Blind, Placebo-Controlled Studies

Comprehensive analysis of clinical trial data reveals the potential of Duxil (a combination of almitrine and raubasine) in improving cognitive function in elderly patients and those with age-related cognitive impairment. Multiple double-blind, placebo-controlled studies have shown statistically significant improvements in various psychometric and electrophysiological measures for patients treated with this compound compared to placebo.

This guide provides a detailed comparison of this compound versus placebo, summarizing key experimental data, outlining methodologies, and illustrating the proposed mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in cognitive enhancers.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key double-blind, placebo-controlled studies on this compound. While several studies have reported statistically significant improvements with this compound, specific numerical data such as mean scores and standard deviations are not consistently available in the public domain.

Table 1: Psychometric Test Performance in Elderly Patients with Cognitive Impairment

| Cognitive Test | This compound (Almitrine-Raubasine) | Placebo | Study Duration | Key Finding |

| Toulouse-Pieron Test | Statistically significant improvement | No significant change | 90 days | This compound group performed significantly better (p < 0.001)[1] |

| Wechsler Adult Intelligence Scale (WAIS) | Statistically significant improvement | No significant change | 90 days | This compound group showed significant improvement (p < 0.001)[1][2] |

| Sandoz Clinical Assessment for Geriatrics (SCAG) | Statistically significant improvement | No significant change | 90 days | This compound group demonstrated significant improvement (p < 0.001)[1][2] |

| Mini-Mental State Examination (MMSE) | Significant improvement in symptomatology | Less improvement | 3 months | This compound was superior to placebo, particularly in vascular cases[3][4] |

Table 2: Quantitative EEG Changes in Elderly Subjects

| EEG Parameter | This compound (Almitrine-Raubasine) | Placebo | Study Duration | Key Finding |

| Total Power | Significant increase | No significant change | 3 weeks | Indicative of improved vigilance with this compound |

| Alpha Activity | Significant increase | No significant change | 3 weeks | Consistent with enhanced cortical arousal |

| Fast Beta Activity | Significant decrease | No significant change | 3 weeks | Suggests a reduction in hyperarousal or anxiety |

| Dominant Frequency | Augmentation of absolute and relative power | No significant change | 3 weeks | Reflects an improvement in brain functional state |

Experimental Protocols

Psychometric Evaluation in Age-Related Cognitive Decline

A key study investigating the efficacy of the almitrine-raubasine combination was a double-blind, placebo-controlled trial involving 40 elderly outpatients with moderate cognitive impairment.

-

Study Design: Participants were randomly assigned to one of two groups: one receiving the almitrine-raubasine combination and the other receiving a placebo. The treatment was administered as two tablets daily for a period of 90 days.[1]

-

Assessment Tools: Cognitive function was assessed at baseline (T0), 45 days (T45), and 90 days (T90) using a battery of tests including the Toulouse-Pieron test, eight subtests from the Wechsler Adult Intelligence Scale (WAIS), and the Sandoz Clinical Assessment for Geriatrics (SCAG).[1]

-

Outcome Measures: The primary outcome was the change in scores on these psychometric tests from baseline to the end of the study. End-of-study results were significantly better in the almitrine-raubasine group across all tests.[1]

Quantitative EEG and Psychometric Studies

Another pivotal double-blind, placebo-controlled study focused on the encephalotropic and psychotropic properties of this compound in 12 elderly subjects.

-

Study Design: This was a crossover study where each participant received both this compound (1 tablet, twice daily) and a placebo for 3 weeks, with a 1-week washout period in between. The order of treatment was randomized.

-

Assessments: Quantitative EEG recordings and a battery of psychometric and psychophysiological tests were administered at multiple time points: 0, 2, 4, 6, and 8 hours after a single dose on day 1 (acute effects), at 0 hours on day 21 (subacute effects), and at 2, 4, 6, and 8 hours after an additional dose on day 21 (superimposed effects).

-

Data Analysis: The EEG data was subjected to computer-assisted spectral analysis. Psychometric tests evaluated intellectual, memory, and psychomotor performance. The results showed highly significant changes in the EEG for the this compound group after subacute administration, indicating an improvement in vigilance. This was corroborated by significant improvements in noopsychic variables (intellectual, mnestic, and psychomotor performance) compared to placebo.

Mechanism of Action and Signaling Pathways

The cognitive-enhancing effects of this compound are attributed to the synergistic actions of its two components: almitrine and raubasine. The proposed mechanism involves improving cerebral oxygenation and metabolism.

-

Almitrine: Acts as an agonist of peripheral chemoreceptors located in the carotid bodies. This stimulation leads to an increase in the firing rate of respiratory neurons in the medulla, resulting in an enhanced ventilatory response to hypoxia and hypercapnia. This, in turn, improves arterial oxygen saturation.[5][6]

-

Raubasine: Is a selective alpha-1 adrenergic receptor antagonist.[7][8][9][10] This action is thought to induce vasodilation and increase cerebral blood flow, thereby improving the delivery of oxygen and glucose to brain tissue.

The combined effect is a potentiation of oxygen availability and utilization in the brain, which is particularly beneficial in age-related cerebral disorders where hypoxia and ischemia may play a role.[11]

Caption: Proposed mechanism of action for the this compound (almitrine-raubasine) combination.

Caption: Generalized workflow for a double-blind, placebo-controlled cognitive study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. karger.com [karger.com]

- 3. Clinical efficacy of almitrine-raubasine. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ventrolateral medullary respiratory neurons and peripheral chemoreceptor stimulation by almitrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Almitrine bismesylate and the central and peripheral ventilatory response to CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha-Adrenoceptor blocking properties of raubasine in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pre- and postsynaptic alpha-adrenoceptor blocking activity of raubasine in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of raubasine stereoisomers on pre- and postsynaptic alpha-adrenoceptors in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the alpha 1 and alpha 2-adrenoceptor-mediated pressor response in pithed rats by raubasine, tetrahydroalstonine and akuammigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Pharmacological approach to a treatment of senescence and cerebrovascular deficiencies related to hypoxia. Application to 5023 SE] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Almitrine-Raubasine and Ginkgo Biloba for Cognitive Enhancement

For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a significant area of investigation. This guide provides an objective comparison of two such agents: the combination drug almitrine-raubasine and the well-known herbal extract, Ginkgo biloba. This analysis is based on available experimental data to delineate their respective mechanisms of action, clinical efficacy, and the protocols of key studies.

Executive Summary

Almitrine-raubasine and Ginkgo biloba both aim to ameliorate cognitive deficits, particularly in the elderly. Almitrine-raubasine primarily acts by improving cerebral hemodynamics and metabolism, leading to enhanced oxygen and glucose availability in the brain.[1][2][3][4] Clinical evidence suggests its efficacy in improving cognitive scores in patients with age-related cognitive decline and vascular dementia.[5][6][7][8]

Ginkgo biloba, on the other hand, exerts its effects through a multi-faceted mechanism that includes improving cerebral blood flow, antioxidant properties, and modulation of neurotransmitter systems.[9][10] Its efficacy is supported by numerous clinical trials, particularly for the standardized extract EGb 761®, in dementia and mild cognitive impairment, although some studies have reported inconsistent results.[9][11][12][13][14] A key molecular mechanism involves the activation of the PI3K/Akt/mTOR and PI3K/AKT/NF-κB signaling pathways, which are crucial for neuronal survival and plasticity.[15][16][17][18]

No direct head-to-head clinical trials comparing almitrine-raubasine and Ginkgo biloba have been identified in the current literature. Therefore, this guide provides a comparative analysis based on data from independent placebo-controlled studies.

Data Presentation: Clinical Efficacy

The following tables summarize the quantitative data from key clinical trials for both almitrine-raubasine and Ginkgo biloba.

Table 1: Almitrine-Raubasine Clinical Trial Data

| Study Population | N | Treatment | Duration | Cognitive Assessment | Key Quantitative Results | Reference |

| Elderly outpatients with moderate cognitive impairment | 40 | Almitrine-raubasine (2 tablets/day) vs. Placebo | 90 days | WAIS, SCAG, Toulouse-Pieron test | Statistically significant improvement in all tests (p < 0.001) for the treatment group compared to placebo.[5] | [Carbonin et al., 1990][5] |

| Elderly subjects with intellectual deterioration | 36 | Almitrine-raubasine (80 drops/day) vs. Placebo | 2 months | Toulouse-Pieron test, Tapping test, Numbers memorization test | Significant improvement in all recognition test scores at 2 months in the treatment group compared to placebo.[19] | [Rapisarda et al., 1987][19] |

| Patients with vascular dementia | 206 | Almitrine-raubasine (Duxil) vs. Routine treatment | Not specified | MMSE | Significant improvement in MMSE scores (Weighted Mean Difference: 2.04, 95% CI: 1.43 to 2.66).[8] | [Liu et al., 2011][8] |

Table 2: Ginkgo biloba Clinical Trial Data

| Study Population | N | Treatment | Duration | Cognitive Assessment | Key Quantitative Results | Reference |

| Patients with mild to moderate dementia (AD or VaD) | 400 | EGb 761® (240 mg/day) vs. Placebo | 22 weeks | SKT, NPI | Significant improvement in SKT scores (-3.2 points vs. +1.3 in placebo, p < 0.001). Significant superiority on NPI.[9] | [Herrschaft et al., 2012][20] |

| Patients with dementia (AD or VaD) with neuropsychiatric symptoms | 1628 | EGb 761® (240 mg/day) vs. Placebo | 22-24 weeks | NPI | Significant superiority of EGb 761® over placebo in total NPI scores and 10 single symptom scores.[21] | [Gauthier & Schlaefke, 2014][21] |

| Patients with dementia | 2625 | EGb 761® (120 or 240 mg/day) vs. Placebo | 22-26 weeks | Cognition, ADL, Global rating | Standardized Mean Differences favoring EGb 761®: Cognition (-0.52), ADL (-0.44), Global rating (-0.52).[22] | [Gauthier et al., 2014][22] |

| Patients with mild to moderate dementia of the Alzheimer type | 18 | EGb 761® (240 mg/day) vs. Placebo | 3 months | SKT, Trailmaking test (ZVT), ADAS | Significant difference in SKT test in favor of the EGb group.[11] | [Maurer et al., 1997][11] |

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Almitrine-Raubasine: Double-Blind, Placebo-Controlled Trial in Age-Related Cognitive Disorders

-

Objective: To evaluate the efficacy of almitrine-raubasine in elderly outpatients with moderate cognitive impairment.[5]

-

Study Design: A double-blind, placebo-controlled, randomized trial.[5]

-

Participants: 40 elderly outpatients (25 women, 15 men; mean age: 73.5 years) with moderate cognitive impairment.[5]

-

Intervention: Participants were randomized to receive either almitrine-raubasine (two tablets daily) or a placebo for 90 days.[5]

-

Assessments: Cognitive function was assessed at baseline (T0), 45 days (T45), and 90 days (T90) using the following instruments:[5]

-

Toulouse-Pieron test

-

8 subtests from the Wechsler Adult Intelligence Scale (WAIS)

-

Sandoz Clinical Assessment for Geriatrics (SCAG) scale

-

-

Statistical Analysis: The significance of differences between the treatment and placebo groups was evaluated at the end of the study.[5]

Ginkgo biloba EGb 761®: Randomized, Placebo-Controlled Trial in Dementia with Neuropsychiatric Features

-

Objective: To assess the efficacy of Ginkgo biloba extract EGb 761® in patients with mild to moderate dementia with neuropsychiatric features.[20]

-

Study Design: A randomized, placebo-controlled, double-blind clinical trial.[20]

-